molecular formula C14H14N4O2 B2496230 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine CAS No. 1286702-04-2

3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2496230
CAS No.: 1286702-04-2
M. Wt: 270.292
InChI Key: HTGQVWLDKKJQNO-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Pyridazine Core Modifications

The pyridazine core in 3-(3-nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine exhibits distinct geometric features influenced by substituent placement. X-ray crystallographic data from analogous compounds reveal bond lengths and angles consistent with electron-deficient heterocyclic systems. For example, the N–N bond in pyridazine derivatives typically measures 1.33–1.34 Å, while C–N bonds adjacent to electron-withdrawing groups range from 1.32–1.35 Å.

The nitro group at the 3-position of the phenyl ring introduces steric and electronic perturbations. In related structures, the dihedral angle between the pyridazine and nitrophenyl rings ranges from 3.94° to 15.88°, depending on substitution patterns. This near-coplanar arrangement facilitates conjugation between the π-systems, as evidenced by shortened C–C bonds (1.45–1.50 Å) at the linkage points.

Table 1: Key bond parameters in pyridazine-nitrophenyl systems

Bond Type Length (Å) Angle (°) Source
Pyridazine N–N 1.337
C3–N(nitro) 1.265
Pyridazine C–C (adjacent to N) 1.393
Dihedral (pyridazine/nitrophenyl) 7.6–15.9

Packing interactions in the crystal lattice are dominated by π-stacking between pyridazine and aryl rings, with centroid distances of 3.47–3.77 Å. The nitro group participates in weak C–H···O hydrogen bonds (2.60–2.81 Å), contributing to layered molecular arrangements.

Electronic Effects of Nitrophenyl Substituent Positioning

The meta-positioned nitro group induces significant electronic modulation of the pyridazine core. Quantum mechanical calculations for analogous systems show:

  • A 0.35 eV reduction in LUMO energy compared to unsubstituted pyridazine
  • Increased dipole moment (4.5–5.2 D) due to asymmetric charge distribution
  • Hammett σₘ values of +0.71 for the 3-nitrophenyl group, enhancing electrophilicity

Resonance effects delocalize electron density from the pyridazine ring to the nitro group, as evidenced by:

  • Upfield shifts of pyridazine protons in $$ ^1H $$ NMR (Δδ = 0.3–0.5 ppm)
  • Redox potentials shifted by +120 mV vs. parent pyridazine
  • Enhanced π-acceptor capacity in metal complexes

Table 2: Electronic effects of substituent positioning

Position Hammett σ Dipole (D) LUMO (eV)
Para +0.82 4.9 -1.2
Meta +0.71 5.2 -1.4
Ortho +0.63 4.3 -0.9

Data derived from

The meta-substitution pattern optimizes conjugation while minimizing steric clashes between nitro and pyrrolidinyl groups, as shown by maintained planarity (dihedral <10°) in crystal structures.

Conformational Dynamics of Pyrrolidinyl Side Chain

The pyrrolidinyl substituent exhibits restricted rotation about the C–N bond, with energy barriers of 8–12 kcal/mol calculated for analogous systems. Key conformational features include:

  • Chair-to-twist-boat transitions in the pyrrolidine ring (ΔG‡ = 4.3 kcal/mol)
  • Preferred equatorial orientation of the pyridazine moiety (95% population)
  • Torsional angles of 35–55° between pyrrolidine and pyridazine planes

X-ray data reveal two dominant conformers:

  • Syn-periplanar : N(pyrrolidine) aligned with pyridazine N–N axis (40% prevalence)
  • Anti-clinal : Dihedral angle of 65° between substituents (60% prevalence)

Table 3: Conformational parameters of pyrrolidinyl group

Parameter Value Technique
C–N–C–C torsion 55.2° XRD
Ring puckering amplitude 0.43 Å DFT
Rotational barrier 10.7 kcal/mol NMR

Properties

IUPAC Name

3-(3-nitrophenyl)-6-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-18(20)12-5-3-4-11(10-12)13-6-7-14(16-15-13)17-8-1-2-9-17/h3-7,10H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGQVWLDKKJQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF or DME improve solubility of intermediates, while nonpolar solvents (toluene) hinder boronic acid dispersion in Suzuki couplings. Elevated temperatures (reflux) accelerate reaction rates but risk decomposition of sensitive intermediates.

Catalytic Systems

Alternative catalysts, such as palladium acetate [Pd(OAc)₂] with triphenylphosphine, reduce costs but require higher loadings (10 mol%) to achieve comparable yields. Nickel-based catalysts, though cheaper, exhibit lower activity for electron-deficient substrates.

Alternative Synthetic Pathways

Cyclocondensation of Hydrazine Derivatives

A less common route involves cyclocondensation of 3-nitrophenylhydrazine with diketone precursors. For example, reacting 1-(3-nitrophenyl)hydrazine with 1,4-diketones in acetic acid yields pyridazine derivatives via cyclodehydration. However, this method suffers from poor regiocontrol and lower yields (40–55%).

Nitration of Preformed Pyridazines

Direct nitration of 3-(pyrrolidin-1-yl)pyridazine using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces the nitro group at the 3-position. However, over-nitration and ring decomposition limit practicality, with yields rarely exceeding 30%.

Large-Scale Synthesis and Industrial Applications

Industrial protocols prioritize scalability and sustainability. Continuous flow reactors enable precise control over temperature and mixing, reducing side reactions. A representative large-scale process employs:

Continuous Flow Suzuki-Miyaura Coupling

  • Residence Time : 20 minutes
  • Catalyst : Immobilized Pd on carbon (1 mol%)
  • Solvent : Ethanol/water (3:1 v/v)
  • Throughput : 1.2 kg/day.

Green chemistry principles are integrated via solvent recycling and catalytic recovery systems. Lifecycle assessments indicate a 40% reduction in waste compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Research indicates that 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine exhibits promising antimicrobial and anticancer properties. Its mechanism of action may involve:

  • Electron Transfer : Facilitated by the nitrophenyl group.
  • Biomolecular Interactions : The pyrrolidinyl group may interact with proteins and nucleic acids, influencing signal transduction pathways.
  • Modulation of Enzymatic Activity : It may inhibit or activate specific enzymes involved in metabolic pathways, explaining its anticancer and antimicrobial effects.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a potential lead compound for drug development. Its ability to modulate biochemical pathways suggests that further exploration could yield significant insights into its therapeutic potential.

Case Studies

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Research focusing on its effects on cancer cell lines has revealed that it can inhibit cell proliferation, suggesting its utility in cancer therapy .

Industrial Applications

The compound is also utilized in industrial settings for the synthesis of more complex molecules. Its role as a building block in organic synthesis is crucial for developing new materials and chemical processes.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions—such as temperature, solvent choice, and catalysts—is essential for achieving high yields and purity. In industrial contexts, automated reactors and continuous flow systems are employed to enhance consistency and scalability while adhering to green chemistry principles.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidinyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine with structurally related pyridazine derivatives, emphasizing substituent effects, molecular properties, and research findings.

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
This compound 3-Nitrophenyl Pyrrolidin-1-yl C₁₃H₁₃N₅O₂* ~275.28 Electron-withdrawing nitro group enhances electrophilic reactivity; pyrrolidine improves solubility.
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidin-1-yl 1H-Pyrazol-1-yl C₁₂H₁₅N₅ 241.29 Planar structure with intramolecular H-bonding; exhibits π–π stacking (3.69 Å). Synthesized via azolyl substitution.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine N-Phenylamine 1H-Pyrazol-1-yl C₁₃H₁₂N₆ 252.27 Forms infinite polymeric chains via intermolecular H-bonding; planar (r.m.s. deviation: 0.044 Å).
3-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)pyridazine Piperidin-4-yl Pyrrolidin-1-yl C₁₃H₂₀N₄ 232.33 Bicyclic amine substituents enhance steric bulk; used in medicinal chemistry research.
3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine 3-Nitrophenyl Piperazin-1-yl C₁₄H₁₄N₆O₂ 298.30 Piperazine increases polarity and H-bonding capacity; potential kinase inhibitor scaffold.
6-(Pyrrolidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Trifluoromethyl Pyrrolidin-1-yl C₁₀H₁₁F₃N₆ 296.23 Triazolo-pyridazine hybrid; trifluoromethyl group enhances metabolic stability.

*Estimated based on substituent contributions.

Structural and Electronic Effects

  • Substituent Position and Reactivity : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups like piperidin-1-yl or N-phenylamine in analogs. This difference influences charge distribution, reactivity in cross-coupling reactions, and binding affinity in biological targets .
  • Planarity and Intermolecular Interactions : Compounds like N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit planar geometries (r.m.s. deviation: 0.044 Å) and form extended H-bonded networks, whereas bulky substituents (e.g., piperidin-4-yl) may reduce planarity and alter crystal packing .

Biological Activity

3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring substituted with both a nitrophenyl group and a pyrrolidinyl group. Its molecular formula is C12_{12}H14_{14}N4_{4}O2_2, which contributes to its unique chemical reactivity and biological properties. The presence of the nitrophenyl group is significant for electron transfer reactions, while the pyrrolidinyl moiety is believed to interact with various biological macromolecules, modulating biochemical pathways crucial for its activity .

The mechanism of action for this compound involves several biochemical interactions:

  • Electron Transfer : The nitrophenyl group facilitates electron transfer processes.
  • Biomolecular Interactions : The pyrrolidinyl group may interact with proteins and nucleic acids, influencing signal transduction pathways.
  • Modulation of Enzymatic Activity : It may inhibit or activate specific enzymes involved in metabolic pathways, which could explain its anticancer and antimicrobial effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These results suggest that the compound can inhibit the growth of these pathogens effectively .

Anticancer Activity

The compound has also shown promise in anticancer applications. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. For example, it was observed to significantly decrease the viability of certain cancer cell lines at concentrations as low as 5 µM .

Case Studies

Several case studies highlight the efficacy of this compound in biological contexts:

  • Cancer Cell Line Study : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : A comparative study against standard antibiotics revealed that this compound had comparable or superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Optimizing conditions such as temperature and solvent choice is crucial for achieving high yields. Research into scalable synthesis methods using automated reactors has also been explored to enhance consistency and reduce environmental impact .

Q & A

Q. How can researchers integrate heterogeneous catalysis (e.g., Fe₂O₃@SiO₂/In₂O₃) into scalable synthesis?

  • Catalyst Design : Core-shell nanoparticles enhance stability and recyclability in cross-coupling reactions .
  • Process Metrics : Turnover frequency (TOF) and leaching tests ensure catalytic efficiency over multiple cycles .

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